molecular formula C7H7NO5S B8745651 2-(Sulfamoyloxy)benzoic acid CAS No. 115438-18-1

2-(Sulfamoyloxy)benzoic acid

Cat. No. B8745651
Key on ui cas rn: 115438-18-1
M. Wt: 217.20 g/mol
InChI Key: QTSWEUQHTHVJLT-UHFFFAOYSA-N
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Patent
US05025031

Procedure details

To a suspension of 2-[[(phenylmethyl)aminosulfonyl]oxy]benzoic acid (phenylmethyl)ester sodium salt (35.3 g, 0.076 mole) in methanol (500 ml) was added 6.2 ml of concentrated hydrochloric acid and 2 g of 5% palladium on carbon catalyst wetted with methanol (50 ml). The mixture was hydrogenated for 4 hr and filtered. The filtrate was concentrated to an oil and resuspended in THF. The solids were removed by filtration and the filtrate concentrated. The residue was triturated with 1,1,1-trichloroethane, giving 8.82 g of light purple solid. The solid was dissolved in THF, treated with activated charcoal, filtered, and concentrated again. The residue was recrystallized from 1,1,1-trichloroethane to give 6.5 g of white solid, mp 139°-140° C.
Name
2-[[(phenylmethyl)aminosulfonyl]oxy]benzoic acid (phenylmethyl)ester sodium salt
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].C1(C[O:9][C:10](=[O:29])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][S:18]([NH:21]CC2C=CC=CC=2)(=[O:20])=[O:19])C=CC=CC=1.Cl.C>CO.[Pd].C1COCC1>[NH2:21][S:18]([O:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:10]([OH:29])=[O:9])(=[O:20])=[O:19] |f:0.1,^1:0|

Inputs

Step One
Name
2-[[(phenylmethyl)aminosulfonyl]oxy]benzoic acid (phenylmethyl)ester sodium salt
Quantity
35.3 g
Type
reactant
Smiles
[Na].C1(=CC=CC=C1)COC(C1=C(C=CC=C1)OS(=O)(=O)NCC1=CC=CC=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 1,1,1-trichloroethane
CUSTOM
Type
CUSTOM
Details
giving 8.82 g of light purple solid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 1,1,1-trichloroethane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NS(=O)(=O)OC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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